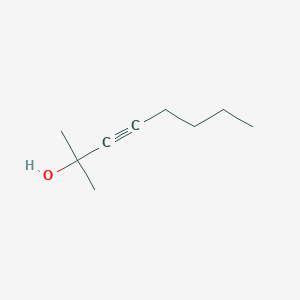

2-Methyloct-3-yn-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyloct-3-yn-2-ol is an organic compound with the molecular formula C9H16O . It is a liquid and has a molecular weight of 140.23 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C9H16O/c1-4-5-6-7-8-9(2,3)10/h10H,4-6H2,1-3H3 . This indicates that the molecule consists of 9 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . Physical And Chemical Properties Analysis

This compound is a liquid with a boiling point of 161°C .Scientific Research Applications

1. Catalyst in Organic Synthesis

2-Methyloct-3-yn-2-ol is used in various organic synthesis processes. For example, it plays a role in the stereoselective construction of 3a-methylhydrindanes starting from 2,7-enynol derivatives, utilizing a Ti(II)-mediated cyclization and Ru-catalyzed ring-closing metathesis (Ohkubo et al., 2006). Additionally, it is involved in the CuBr-catalyzed three-component coupling leading to the formation of chiral propargylic amines (Fan & Ma, 2013).

2. Use in Chemical Reactions

This compound is key in several chemical reactions. For instance, it undergoes oxidative cyclization-alkoxycarbonylation to form E-[(methoxycarbonyl)methylene]tetrahydrofurans (Gabriele et al., 2000), and plays a role in the silver acetate catalyzed hydroamination of prop-2-yn-1-ols (Susanti et al., 2012).

3. Involvement in Polymerization Processes

This compound is used in the polymerization of linear polymers, as shown in research exploring its reaction in the presence of cis-(PPh3)2 PtCl2 (Furlani et al., 1971).

4. Role in Catalysis

This compound has a notable role in catalysis. It is involved in the hydrogenation process over a Pd/ZnO catalyst, exhibiting high selectivity and activity (Vernuccio et al., 2016).

Safety and Hazards

The safety information for 2-Methyloct-3-yn-2-ol indicates that it is associated with several hazards. The GHS07 pictogram is used to represent these hazards, and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

properties

IUPAC Name |

2-methyloct-3-yn-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-4-5-6-7-8-9(2,3)10/h10H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCJLTJIXQROOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzyl-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2719317.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2719323.png)

![4-[(6-Methoxypyridin-3-YL)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2719327.png)

![2-Methyl-4-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]butylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2719330.png)